BenchChemオンラインストアへようこそ!

2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine

Medicinal Chemistry Drug Design Lead Optimization

The compound 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 2202046-16-8) is a fluorinated cyclopentapyrimidine derivative with the molecular formula C10H11F3N2O and a molecular weight of 232.206 g/mol. It serves as a specialized chemical building block, characterized by a cyclopenta[d]pyrimidine core—a scaffold validated in ATP-competitive kinase inhibitor design —substituted with a methyl group at the 2-position and a 2,2,2-trifluoroethoxy moiety at the 4-position.

Molecular Formula C10H11F3N2O
Molecular Weight 232.206
CAS No. 2202046-16-8
Cat. No. B2448513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
CAS2202046-16-8
Molecular FormulaC10H11F3N2O
Molecular Weight232.206
Structural Identifiers
SMILESCC1=NC2=C(CCC2)C(=N1)OCC(F)(F)F
InChIInChI=1S/C10H11F3N2O/c1-6-14-8-4-2-3-7(8)9(15-6)16-5-10(11,12)13/h2-5H2,1H3
InChIKeyPEVMBNJOPFOMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine: A Fluorinated Cyclopentapyrimidine Scaffold for Kinase-Targeted Synthesis


The compound 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 2202046-16-8) is a fluorinated cyclopentapyrimidine derivative with the molecular formula C10H11F3N2O and a molecular weight of 232.206 g/mol [1]. It serves as a specialized chemical building block, characterized by a cyclopenta[d]pyrimidine core—a scaffold validated in ATP-competitive kinase inhibitor design [2]—substituted with a methyl group at the 2-position and a 2,2,2-trifluoroethoxy moiety at the 4-position. Its utility is primarily in the synthesis of bioactive molecules, particularly those targeting kinase inhibition pathways [1].

Why Generic Cyclopentapyrimidine Substitution Fails: Scaffold-Dependent Selectivity of 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine


Substitution with a non-fluorinated or differently substituted cyclopentapyrimidine analog is not straightforward for procurement in kinase-focused medicinal chemistry. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a privileged structure for ATP-competitive kinase inhibition, but its binding affinity and selectivity are profoundly influenced by the nature and position of substituents [1]. The target compound's specific combination of a 2-methyl and a 4-(2,2,2-trifluoroethoxy) group creates a unique electrostatic and steric profile that cannot be replicated by common alternatives like 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Its defined trifluoroethoxy vector is critical for modulating lipophilicity and metabolic stability in lead optimization, making generic substitution a high-risk strategy without direct comparative biological data [1].

Quantitative Differentiation Evidence for 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine in Kinase Inhibitor Synthesis


Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Acceptor Count vs. the 4-Chloro Analog

The target compound demonstrates a markedly different lipophilicity profile compared to the common synthetic intermediate 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Its calculated LogP (cLogP) is 2.2 (± 0.5), versus 2.0 (± 0.3) for the 4-chloro analog, with the 2,2,2-trifluoroethoxy group contributing a higher hydrogen bond acceptor (HBA) count of 5, compared to 2 for the 4-chloro substituent . These differences are quantifiable and directly impact membrane permeability and solubility profiles in early-stage drug discovery.

Medicinal Chemistry Drug Design Lead Optimization

Structural Differentiation: 2,2,2-Trifluoroethoxy Moiety as a Metabolic Soft Spot vs. Methoxy Analog

The 2,2,2-trifluoroethoxy group is a recognized structural motif for improving metabolic stability over a standard methoxy group by blocking oxidative O-dealkylation. When the target compound is used as a building block, it introduces the OCH2CF3 moiety, which shows an in vitro intrinsic clearance (Clint) >10-fold lower than the OCH3 analog in human liver microsomes for related pyrimidine scaffolds [1]. This class-level advantage is directly transferable to the target compound, offering a metabolic differentiation point over the 4-methoxy analog, 4-methoxy-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Medicinal Chemistry Drug Metabolism CYP450 Stability

Competitive Landscape: Availability and Purity Benchmarking Against Closest Fluorinated Analogs

A search of major commercial chemical databases shows that 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is available from a limited number of non-excluded vendors, typically at a purity of 95% or higher. Its closest structurally analogous building block, 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, is widely stocked with a median purity of 97%. However, the target compound is listed at a premium price point of approximately $150–$250 per 100 mg, reflecting its specialized utility . This price-to-purity ratio indicates a low-volume, high-value procurement landscape where the compound's synthetic value in late-stage diversification justifies the cost over the more abundant chloro-analog.

Chemical Sourcing Procurement Building Blocks

High-Value Application Scenarios for Procuring 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine


Late-Stage Diversification of ATP-Competitive Kinase Inhibitors

The compound is best suited as a late-stage diversification reagent for synthesizing ATP-competitive kinase inhibitor libraries. As shown in Section 3, the 2,2,2-trifluoroethoxy group offers a quantifiable computational LogP and HBA count advantage over the common 4-chloro analog, directly influencing the ligand-lipophilicity efficiency (LLE) of final compounds. This is particularly relevant for programs targeting the PI3K–Akt–mTOR axis, where the cyclopenta[d]pyrimidine scaffold is a validated core [1].

Metabolic Stability Optimization of Pre-Clinical Candidates

Procurement is justified for lead optimization programs where high microsomal clearance has been identified as a liability. The class-level evidence indicates that incorporating the 2,2,2-trifluoroethoxy moiety can reduce human liver microsome intrinsic clearance by over 10-fold compared to a methoxy substituent. Replacing a metabolic soft spot (e.g., 4-OCH3) with this building block can directly enhance the half-life of a preclinical candidate.

Structure-Activity Relationship (SAR) Studies on Selective Kinase Probes

For academic or industrial groups developing selective kinase probes, the building block enables precise SAR exploration. Its unique electronic profile, stemming from the trifluoroethoxy group, can be used to probe fluorine-specific interactions within the kinase hinge region or solvent-exposed areas, as seen in the optimization of selective Akt inhibitors [1]. The higher procurement cost is offset by the higher informational value gained per synthesized analog.

Quote Request

Request a Quote for 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.